tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate
Description
tert-Butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate is a chemical compound that serves as an important intermediate in various synthetic processes. It is known for its role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a pyrrolidine ring.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(5)9-10-7-6-8-13(10)4/h10H,6-9H2,1-5H3/t10-/m0/s1 |
InChI Key |
GZQNRFYQQPUQTE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN1C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate involves several steps, including amination, reduction, esterification, trityl protection, and condensation . One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include cesium carbonate, TBAI, and DBU . Major products formed from these reactions include carbamates and ureas . The compound can also participate in Hofmann rearrangement and Curtius rearrangement reactions .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of ceftolozane, which is effective against both Gram-positive and Gram-negative bacteria . In addition, it is utilized in the synthesis of various N-heterocycles, which are important in medicinal chemistry . The compound’s unique structure makes it valuable in the development of new pharmaceuticals and chemical intermediates .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients . It interacts with various molecular targets and pathways, depending on the specific application. For example, in the synthesis of ceftolozane, it contributes to the formation of the β-lactam ring, which is crucial for the antibiotic’s activity .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate include tert-butanesulfinamide and other N-heterocyclic carbamates . These compounds share structural similarities but differ in their specific functional groups and applications. tert-Butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate is unique due to its specific combination of tert-butyl, methyl, and pyrrolidine groups, which confer distinct chemical properties and reactivity .
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